molecular formula C9H7ClN2 B1368962 2-Chloro-4-methylquinazoline CAS No. 6141-14-6

2-Chloro-4-methylquinazoline

Cat. No.: B1368962
CAS No.: 6141-14-6
M. Wt: 178.62 g/mol
InChI Key: IBWHRWJEIRPDJQ-UHFFFAOYSA-N
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Description

2-Chloro-4-methylquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules. The presence of a chlorine atom at the second position and a methyl group at the fourth position of the quinazoline ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methylquinazoline typically involves the reaction of 2-aminoacetophenone with chloroacetonitrile in the presence of an acidic catalyst. The reaction is carried out under anhydrous conditions to facilitate the formation of the quinazoline ring. The general reaction scheme is as follows:

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-methylquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the second position can be substituted with other nucleophiles.

    Oxidation Reactions: The methyl group at the fourth position can be oxidized to form corresponding quinazolinone derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Major Products:

Scientific Research Applications

2-Chloro-4-methylquinazoline has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: It is used in the study of enzyme inhibition and receptor binding.

    Medicine: Quinazoline derivatives, including this compound, are investigated for their anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methylquinazoline involves its interaction with specific molecular targets. For instance, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, this compound can interfere with cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

  • 2-Chloromethyl-4(3H)-quinazolinone
  • 4-Methylquinazoline
  • 2-Methylquinazoline

Comparison: 2-Chloro-4-methylquinazoline is unique due to the presence of both a chlorine atom and a methyl group on the quinazoline ring. This combination imparts distinct chemical reactivity and biological activity compared to other quinazoline derivatives. For example, 2-Chloromethyl-4(3H)-quinazolinone is primarily used as an intermediate in the synthesis of anticancer agents, while 4-Methylquinazoline and 2-Methylquinazoline have different substitution patterns that affect their chemical properties and applications .

Properties

IUPAC Name

2-chloro-4-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c1-6-7-4-2-3-5-8(7)12-9(10)11-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWHRWJEIRPDJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20570750
Record name 2-Chloro-4-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6141-14-6
Record name 2-Chloro-4-methylquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6141-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-methylquinazoline
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Synthesis routes and methods

Procedure details

Prepared analogously to Example 27c from 4-methyl-1H-quinazolin-2-one and phosphorus oxychloride in hydrochloric acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2-chloro-4-methylquinazoline synthesized according to the research?

A1: The research describes the synthesis of this compound [] as a product of a specific reaction sequence starting with 4-methylquinazoline 1-oxide. This N-oxide undergoes a reaction with tosyl chloride followed by treatment with an alkali, leading to the formation of this compound.

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